molecular formula C13H18N2O2S2 B10909178 N-(benzylcarbamothioyl)methionine

N-(benzylcarbamothioyl)methionine

Cat. No.: B10909178
M. Wt: 298.4 g/mol
InChI Key: MAAPYAUHGMUDJC-UHFFFAOYSA-N
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Description

N-(benzylcarbamothioyl)methionine is a compound that combines the structural features of methionine, an essential amino acid, with a benzylcarbamothioyl group. This unique combination imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamothioyl)methionine typically involves the condensation of methionine with benzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamothioyl)methionine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioyl group, yielding methionine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methionine derivatives.

Scientific Research Applications

N-(benzylcarbamothioyl)methionine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzylcarbamothioyl)methionine involves its interaction with specific molecular targets. The benzylcarbamothioyl group can form strong bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the methionine moiety can participate in various biochemical pathways, including methylation and transsulfuration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the benzylcarbamothioyl group and methionine. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H18N2O2S2

Molecular Weight

298.4 g/mol

IUPAC Name

2-(benzylcarbamothioylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C13H18N2O2S2/c1-19-8-7-11(12(16)17)15-13(18)14-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H2,14,15,18)

InChI Key

MAAPYAUHGMUDJC-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=S)NCC1=CC=CC=C1

Origin of Product

United States

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